1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine-pyrrolidine hybrid compound featuring a cyclobutylamino substituent and an ethanone moiety. Its structure combines a pyridine ring linked to a pyrrolidine scaffold, with the cyclobutylamino group introducing steric strain due to the four-membered cycloalkane. This structural motif is common in medicinal chemistry, where pyridine derivatives are frequently explored for enzyme inhibition (e.g., CYP51 in antiparasitic agents) . The ethanone group may serve as a reactive site for further functionalization, while the pyrrolidine ring enhances solubility and basicity.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-[2-[2-(cyclobutylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-11(19)18-10-4-8-14(18)13-7-3-9-16-15(13)17-12-5-2-6-12/h3,7,9,12,14H,2,4-6,8,10H2,1H3,(H,16,17) |
InChI Key |
BERFQAXOPHMVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine ring via cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs. 3ap: 51%) .
- Pyridine vs. Phenyl Cores : Pyridine-based analogs (e.g., UDO) are more likely to engage in hydrogen bonding and π-stacking, critical for enzyme inhibition, whereas phenyl derivatives (e.g., 3ap) serve as simpler structural models.
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in UDO) enhance lipophilicity and target affinity, while methoxy groups () may improve solubility.
Spectroscopic and Physicochemical Properties
While NMR/HRMS data for the target compound are unavailable, trends from analogs provide insights:
- 1H NMR Shifts: Cycloalkyl substituents in phenyl-ethanones (e.g., 3ap: δ 1.6–2.1 ppm for cyclobutyl protons) suggest that the cyclobutylamino group in the target compound would exhibit upfield shifts due to ring strain.
- HRMS: Ethanone derivatives with pyrrolidine/pyridine motifs (e.g., 3an ) show precise mass matches (<5 ppm error), indicating reliable structural confirmation.
Biological Activity
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound with a molecular formula of C15H21N3O and a molecular weight of 259.35 g/mol. Its unique structural features, including a cyclobutyl group and a pyridine moiety, suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Cyclobutyl Group : This cyclic structure may enhance selective binding to biological targets due to its steric properties.
- Pyridine Ring : Known for its role in various biological activities, the pyridine contributes to the compound's potential pharmacological effects.
- Pyrrolidine Structure : This five-membered ring can influence the compound's interaction with receptors and enzymes.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. Notable activities include:
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Molecular docking studies can elucidate binding affinities and mechanisms of action, which are crucial for understanding its therapeutic potential.
Comparative Analysis
To provide context, here is a comparison of this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-3-cyclobutylpyridine | Cyclobutyl group attached to an amino-pyridine | Potential anti-inflammatory |
| Cyclobutylpyrrolidine | Contains both cyclobutyl and pyrrolidine rings | Neuroprotective effects |
| N-Cyclopropylaniline | Similar amine structure but with a cyclopropane | Anticancer activity |
The uniqueness of this compound lies in its specific combination of cyclobutyl and pyridine functionalities, which may offer distinct binding properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
